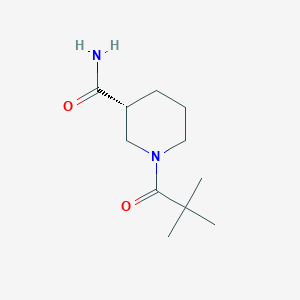

(R)-1-Pivaloylpiperidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-Pivaloylpiperidine-3-carboxamide 是一种具有特定立体化学的化学化合物,由 ® 配置表示。该化合物是哌啶的衍生物,哌啶是一种含有单个氮原子的六元环。叔丁基羰基(即新戊酰基)连接到氮原子,而羧酰胺基连接到哌啶环的第三个碳原子。这种结构赋予化合物独特的化学和物理性质,使其在各个研究和工业领域备受关注。

准备方法

合成路线和反应条件

(R)-1-Pivaloylpiperidine-3-carboxamide 的合成通常涉及以下步骤:

哌啶环的形成: 哌啶环可以通过多种方法合成,包括吡啶的还原或适当前体的环化。

新戊酰基的引入: 新戊酰基可以通过在三乙胺等碱的存在下,使哌啶与新戊酰氯反应引入。此反应通常在温和条件下进行,并生成新戊酰化的哌啶。

羧酰胺基的形成: 羧酰胺基可以通过在 EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)或 DCC(二环己基碳二亚胺)等偶联剂的存在下,使新戊酰化的哌啶与适当的胺或氨反应引入。

工业生产方法

This compound 的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和收率。此外,还采用结晶、蒸馏和色谱等纯化技术来获得高纯度的化合物。

化学反应分析

反应类型

氧化: (R)-1-Pivaloylpiperidine-3-carboxamide 可以进行氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。这些反应可能导致氧化衍生物的形成。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。这些反应可以将羧酰胺基转化为胺或其他还原形式。

取代: 该化合物可以进行取代反应,特别是在哌啶环上。卤化、硝化和磺化是常见的取代反应,可以使用适当的试剂和条件进行。

常用的试剂和条件

氧化剂: 高锰酸钾,过氧化氢。

还原剂: 氢化锂铝,硼氢化钠。

取代试剂: 卤素(氯,溴),硝酸,硫酸。

形成的主要产物

氧化产物: 哌啶环的氧化衍生物。

还原产物: 羧酰胺基的还原形式,例如胺。

取代产物: 哌啶环的卤化、硝化或磺化衍生物。

科学研究应用

Synthesis and Chemical Characteristics

The synthesis of (R)-1-Pivaloylpiperidine-3-carboxamide can be achieved through various methodologies. One notable approach involves the use of isocyanides and carboxylic acids in a three-component reaction, which allows for the efficient construction of complex piperidine derivatives. This method has been shown to yield high diastereoselectivity, which is crucial for developing bioactive compounds .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in inducing senescence-like phenotypes in melanoma cells. A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce cellular senescence and showed promising results. For instance, one compound demonstrated an effective concentration (EC50) of 1.24 μM and an antiproliferative activity (IC50) of 0.88 μM against A375 human melanoma cells . These findings suggest that derivatives of this compound could serve as leads for developing new melanoma therapies.

Antiviral Activity

The structural motifs present in this compound are similar to those found in known antiviral agents. Specifically, pipecolic acid derivatives have been associated with bioactive compounds such as the HIV inhibitor palanivir and the NMDA antagonist selfotel . The synthesis of these derivatives is significant for developing antiviral therapies, particularly those targeting HIV.

Thrombin Inhibition

This compound and its analogs have been explored for their potential as thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, and compounds that can inhibit its activity are valuable in treating thromboembolic disorders. The synthesis pathways involving these piperidine derivatives have been linked to the production of argatroban, a clinically used anticoagulant .

Neurological Applications

The modulation of purinergic receptors by compounds related to this compound suggests potential applications in neurological disorders. Research indicates that selective inhibitors targeting P2Y receptors can influence various neurological pathways, presenting opportunities for developing treatments for conditions such as stroke and other neurodegenerative diseases .

Case Study 1: Anticancer Screening

A study conducted on a library of N-arylpiperidine-3-carboxamide derivatives demonstrated their ability to induce senescence in melanoma cells. The research employed high-throughput screening techniques to identify lead compounds with significant antiproliferative effects. The results indicated that certain modifications to the piperidine structure could enhance biological activity, leading to further investigations into structure-activity relationships .

Case Study 2: Thrombin Inhibition Research

In another investigation focusing on thrombin inhibition, researchers synthesized various pipecolic acid derivatives to evaluate their efficacy against thrombin activity. The study provided insights into how structural variations impact anticoagulant properties, paving the way for developing more effective anticoagulant therapies based on this compound derivatives .

作用机制

(R)-1-Pivaloylpiperidine-3-carboxamide 的作用机制涉及它与特定分子靶标的相互作用,例如酶或受体。新戊酰基和羧酰胺基可以与这些靶标的活性位点形成氢键和其他相互作用,从而调节其活性。该化合物也可能影响信号通路和细胞过程,从而导致其观察到的效果。

相似化合物的比较

类似化合物

1-Pivaloylpiperidine-3-carboxamide: 缺乏 ® 立体化学,这可能导致不同的生物活性和性质。

N-Pivaloylpiperidine: 类似的结构,但缺乏羧酰胺基,导致不同的反应性和应用。

Piperidine-3-carboxamide: 缺乏新戊酰基,导致不同的化学和物理性质。

独特性

(R)-1-Pivaloylpiperidine-3-carboxamide 的独特性在于其特定的立体化学和新戊酰基和羧酰胺基的存在。这种组合赋予了独特的化学反应性和生物活性,使其成为研究和工业应用的宝贵化合物。

属性

分子式 |

C11H20N2O2 |

|---|---|

分子量 |

212.29 g/mol |

IUPAC 名称 |

(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |

InChI 键 |

AVDUJVVTPFGPDC-MRVPVSSYSA-N |

手性 SMILES |

CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |

规范 SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。